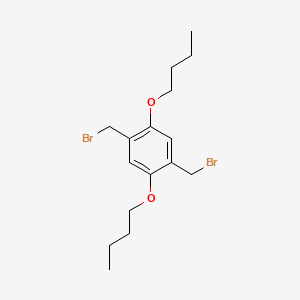

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene

説明

Structure

3D Structure

特性

CAS番号 |

295806-73-4 |

|---|---|

分子式 |

C16H24Br2O2 |

分子量 |

408.2 g/mol |

IUPAC名 |

1,4-bis(bromomethyl)-2,5-dibutoxybenzene |

InChI |

InChI=1S/C16H24Br2O2/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |

InChIキー |

BUVBOWIHOSQPQT-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC(=C(C=C1CBr)OCCCC)CBr |

製品の起源 |

United States |

Role As a Dibromo Functionalized Building Block

1,4-Dibutoxy-2,5-bis(bromomethyl)benzene serves as a crucial dibromo-functionalized building block in the creation of conjugated polymers. The two bromomethyl groups (-CH2Br) are highly reactive sites that can participate in a variety of cross-coupling reactions. These groups act as electrophilic centers, readily reacting with nucleophilic species to form new carbon-carbon bonds, which is the fundamental process of polymerization.

The butoxy side chains (-OC4H9) are not merely passive substituents. They play a critical role in enhancing the solubility of both the monomer and the resulting polymer in common organic solvents. This increased solubility is essential for solution-based processing techniques, which are often used in the fabrication of thin-film electronic devices. Furthermore, the flexible nature of the butoxy chains can influence the morphology and solid-state packing of the polymer chains, which in turn affects the material's electronic properties.

Polymerization Reactions Facilitated by Bis Bromomethyl Moieties

The presence of two bromomethyl groups on the benzene (B151609) ring enables this monomer to undergo polymerization through several established cross-coupling methodologies. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel complexes.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for carbon-carbon bond formation. In the context of polymer synthesis, this reaction typically involves the coupling of an organoboron compound with an organic halide. While classic Suzuki-Miyaura reactions involve aryl halides, the benzylic bromide nature of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene allows for its participation in this type of polymerization. The reaction would proceed by coupling with a difunctional boronic acid or boronic ester comonomer, catalyzed by a palladium complex. This method is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. Enantioselective Suzuki-Miyaura cross-coupling represents a straightforward and versatile approach for synthesizing chiral biaryl structures. nih.gov

Table 1: Key Features of Suzuki-Miyaura Polymerization

| Feature | Description |

| Catalyst | Typically a Palladium(0) complex. |

| Comonomer | Aromatic or vinylic diboronic acids or esters. |

| Base | Required to activate the organoboron species. |

| Bond Formed | Carbon-Carbon single bond. |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes (carbon-carbon double bonds). wikipedia.orgorganic-chemistry.org In polymer chemistry, these reactions can be adapted to form polymers containing vinylene (-CH=CH-) linkages in the backbone, such as poly(p-phenylene vinylene) (PPV) and its derivatives.

For this compound to be used in these reactions, it must first be converted into a diphosphonium salt (for the Wittig reaction) or a diphosphonate ester (for the HWE reaction). This is typically achieved by reacting the monomer with triphenylphosphine (B44618) or a trialkyl phosphite, respectively. The resulting compound is then deprotonated with a strong base to generate a bis-ylide or a bis-phosphonate carbanion. This reactive intermediate can then be polymerized with a dialdehyde (B1249045) comonomer. The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The HWE reaction is known to predominantly produce E-alkenes. wikipedia.org

Table 2: Comparison of Wittig and HWE Polymerization

| Reaction | Reagent from Monomer | Comonomer | Key Byproduct |

| Wittig | Diphosphonium salt | Dialdehyde | Triphenylphosphine oxide |

| HWE | Diphosphonate ester | Dialdehyde | Dialkylphosphate salt |

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing polymers containing alkyne (-C≡C-) units in their conjugated backbone.

To utilize this compound in a Sonogashira polymerization, it would be coupled with a diethynyl comonomer. The reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting polymers, known as poly(arylene ethynylene)s (PAEs), often exhibit high thermal stability and interesting photophysical properties. The reaction is typically conducted under mild conditions. wikipedia.org

The Kumada and Negishi cross-coupling reactions are also powerful tools for C-C bond formation in polymer synthesis. The Kumada coupling, the first transition-metal-catalyzed cross-coupling reaction to be discovered, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgslideshare.net To employ this compound in a Kumada polymerization, it would be reacted with a di-Grignard reagent. nih.gov

The Negishi coupling, on the other hand, utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. nih.gov In this case, this compound would be polymerized with a diorganozinc comonomer in the presence of a palladium or nickel catalyst. Both methods are effective for creating polymers with a variety of architectures.

The polymerization reactions involving this compound proceed via a step-growth mechanism. In this type of polymerization, monomers react to form dimers, which then react to form trimers, and so on. The polymer chain grows in a stepwise fashion, with the molecular weight of the polymer increasing throughout the course of the reaction.

A key characteristic of step-growth polymerization is that high molecular weight polymers are only formed at very high conversions of the functional groups. This necessitates precise stoichiometric control of the comonomers and highly efficient reactions to achieve the desired polymer properties. The cross-coupling reactions discussed above (Suzuki, Wittig/HWE, Sonogashira, Kumada, and Negishi) all fall under the umbrella of step-growth polycondensation when used with difunctional monomers to create linear polymers.

1,4 Dibutoxy 2,5 Bis Bromomethyl Benzene As a Monomer in Conjugated Polymer Synthesis

Design Principles for Novel Polymer Architectures

The structural versatility of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene allows for its use in creating a wide array of polymer architectures beyond simple linear chains. By carefully selecting polymerization methods and co-monomers, it is possible to design and synthesize polymers with tailored topologies, including branched, hyperbranched, graft, and block structures. These complex architectures can significantly influence the material's physical, optical, and electronic properties.

The most direct application of this compound is in the formation of linear conjugated polymer backbones. The primary methods to achieve this are the Gilch and Horner-Wadsworth-Emmons (HWE) polymerization routes.

Gilch Polymerization: This method involves the treatment of the bis(bromomethyl) monomer with a strong base, such as potassium tert-butoxide. The reaction proceeds through a proposed p-quinodimethane intermediate, which is generated via dehydrohalogenation. researchgate.netresearchgate.net This intermediate then undergoes spontaneous polymerization. The Gilch route is advantageous for its simplicity and tolerance to various functional groups. However, the mechanism can involve both radical and anionic pathways, which can make controlling molecular weight and polydispersity challenging. rsc.org The formation of side products, such as [2.2]paracyclophanes, can also occur. researchgate.net

Horner-Wadsworth-Emmons (HWE) Polymerization: The HWE reaction provides a more controlled approach to forming the vinylene linkages. wikipedia.org This route requires converting the this compound monomer into a bisphosphonate ester. This is typically achieved by reacting it with triethyl phosphite. The resulting bisphosphonate is then polymerized with a dialdehyde (B1249045), such as terephthalaldehyde, in the presence of a base. A key advantage of the HWE reaction is its high stereoselectivity, predominantly forming the desired trans-vinylene linkages, which leads to a more planar and highly conjugated polymer backbone. wikipedia.orgnih.gov

| Polymerization Method | Mechanism | Key Features |

| Gilch Polymerization | Base-induced dehydrohalogenation via a p-quinodimethane intermediate. researchgate.netresearchgate.net | Simple, one-pot reaction; tolerant of many functional groups; can result in mixed cis/trans linkages and side products. researchgate.netrsc.org |

| Horner-Wadsworth-Emmons (HWE) Polymerization | Polycondensation of a bisphosphonate ester monomer with a dialdehyde. nih.gov | High stereoselectivity for trans-vinylene linkages; allows for better structural control; requires a two-step monomer synthesis. wikipedia.org |

Creating branched and hyperbranched structures from this compound requires moving beyond simple bifunctional polymerization. These topologies are known for their unique properties, such as lower viscosity and higher solubility compared to linear analogues. nih.gov

Branched Polymers: Branching can be introduced by incorporating a multifunctional co-monomer into the polymerization. For instance, in a Gilch polymerization, co-polymerizing this compound (an A₂-type monomer) with a trifunctional monomer like 1,3,5-tris(bromomethyl)benzene (B90972) (an A₃-type monomer) would create branch points in the polymer structure. researchgate.netrsc.org Similarly, in an HWE polymerization, using a trialdehyde as a co-monomer with the bisphosphonate derivative would lead to a branched architecture.

Hyperbranched Polymers: Hyperbranched polymers are highly branched, globular macromolecules synthesized in a single step from ABₓ-type monomers (where x ≥ 2). nih.gov While this compound is an A₂ monomer, it can be used to generate hyperbranched structures through specific strategies. One approach involves a polycondensation with a multifunctional core molecule. For example, reacting the monomer with a hexafunctional core initiator could lead to the formation of a six-armed star polymer. cmu.edu True hyperbranched polymers with a random distribution of dendritic, linear, and terminal units can be formed by designing a system that effectively involves an AB₂-type polymerization scheme, potentially through the use of specifically designed co-monomers that can link multiple chains.

Graft copolymers consist of a primary backbone with secondary polymer chains (grafts) attached at various points. The bromomethyl groups of the monomer are particularly well-suited for initiating "grafting-from" polymerizations.

The "grafting-from" technique using Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined graft copolymers. cmu.edunih.gov The benzylic bromide structure of the monomer can act as an efficient ATRP initiator. cmu.edu

A common strategy involves two main steps:

Backbone Synthesis: A polymer backbone is first synthesized using a monomer that contains a protected or latent initiating site. For example, a monomer with an acetoxymethyl or methoxymethyl group can be polymerized via ATRP. These groups are inert during the initial polymerization. cmu.edu

Initiator Activation and Grafting: After the backbone is formed, the latent groups are chemically converted into active bromomethyl ATRP initiation sites. cmu.edu A second monomer, such as styrene (B11656) or methyl methacrylate, is then polymerized from these sites along the backbone, forming the grafts. researchgate.netnih.gov

Alternatively, this compound can be directly incorporated as a comonomer into a polymer backbone, introducing ATRP initiation sites randomly along the chain. Subsequent ATRP of a second monomer would then grow grafts from these integrated sites.

| Grafting Strategy | Description |

| "Grafting-From" via Latent Initiators | A polymer backbone is synthesized with protected functional groups (e.g., acetoxymethyl). These groups are then converted to bromomethyl ATRP initiators, from which graft chains are grown. cmu.edu |

| "Grafting-From" via Comonomer | This compound is used as a comonomer to introduce ATRP initiation sites directly into the main polymer chain during its initial synthesis. |

Block copolymers are comprised of two or more distinct, covalently linked polymer segments. The synthesis of well-defined block copolymers typically relies on controlled or living polymerization techniques that minimize termination and chain transfer reactions.

ATRP for Block Copolymerization: ATRP is highly effective for synthesizing block copolymers. cmu.edu A polymer chain synthesized by ATRP retains a halogen atom at its terminus, which can be reactivated to initiate the polymerization of a second monomer, thereby growing the next block. A macroinitiator, which is a pre-formed polymer chain with an initiating functional group, can be used. For instance, a polystyrene macroinitiator with a terminal bromomethyl group could be used to initiate the polymerization of a monomer that forms a PPV-type structure, or vice versa, to yield a diblock copolymer.

Controlled Gilch Polymerization: While traditionally difficult to control, modifications to the Gilch polymerization can enable the synthesis of block copolymers. This can be achieved by the sequential addition of different monomers to the reaction. Furthermore, the use of specific inhibitors or control agents, such as nitrobenzene, has been shown to modulate the molecular weight in some PPV syntheses, suggesting a pathway toward more controlled polymerization and potential block copolymer formation. researchgate.net

Stereochemical Control in Polymerization

For PPV-type polymers, stereochemistry refers to the configuration of the vinylene C=C double bonds, which can exist as either cis (Z) or trans (E) isomers. The proportion of these isomers significantly impacts the polymer's conjugation length, morphology, and electronic properties. A higher trans content generally leads to a more planar backbone, enhanced π-conjugation, and improved charge transport characteristics.

Control via Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction offers excellent stereochemical control. Standard HWE conditions, which involve the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde, strongly favor the formation of the thermodynamically stable trans (E) isomer. wikipedia.orgyoutube.com The reversibility of the initial carbon-carbon bond formation allows the intermediates to equilibrate to the lower energy pathway that leads to the trans product. nih.gov For applications where the cis (Z) isomer is desired, the Still-Gennari modification of the HWE reaction can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems to kinetically favor the formation of the Z-alkene. youtube.com

Stereochemistry in Gilch Polymerization: The Gilch polymerization provides significantly less stereochemical control compared to the HWE route. The reaction proceeds through radical and/or anionic intermediates, which are less selective, typically resulting in a polymer with a mixture of cis and trans vinylene linkages. researchgate.netscilit.com While reaction conditions can influence the final cis/trans ratio, achieving high stereoregularity is inherently difficult with this method. The presence of cis linkages acts as "kinks" in the polymer chain, disrupting conjugation and affecting the material's solid-state packing and optical properties.

Academic Investigations of Materials Derived from 1,4 Dibutoxy 2,5 Bis Bromomethyl Benzene Precursors

Polyfluorene-Based Systems

A comprehensive review of academic literature did not yield specific examples of the use of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene in the synthesis of polyfluorene-based systems. Research in this area tends to focus on the polymerization of fluorene (B118485) monomers functionalized with dihalides (like dibromo- or diiodo-fluorenes) or boronic acid esters for Suzuki coupling reactions. While the functionalization of polymers is a broad field, specific instances of using this compound for the covalent modification or copolymerization with polyfluorenes were not found in the surveyed literature.

Synthesis of Main-Chain and Side-Chain Polyfluorene Derivatives

There is no available research data detailing the synthesis of main-chain or side-chain polyfluorene derivatives using this compound as a monomer or functionalizing agent.

Structural Modification and Covalent Functionalization of Polyfluorene

Specific studies on the structural modification and covalent functionalization of polyfluorenes with this compound are not present in the current body of academic literature.

Copolymerization with Diverse Co-monomers for Tailored Architectures

There is a lack of published research on the copolymerization of this compound with fluorene-based co-monomers to create tailored polymer architectures.

Other Aromatic and Heterocyclic Conjugated Polymers

Poly(phenylene vinylene) Derivatives

Significant research has been conducted on the synthesis of poly(phenylene vinylene) (PPV) derivatives using this compound. These studies have led to the creation of soluble and luminescent polymers with potential applications in optoelectronic devices.

A key example is the synthesis of soluble poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)]. acs.orgacs.org This alternating copolymer has been successfully synthesized via both the Wittig and Wittig-Horner reactions, yielding polymers with different ratios of cis- and trans-vinylene linkages. acs.orgacs.org The choice of reaction pathway directly influences the stereochemistry of the double bonds formed, which in turn affects the polymer's properties. acs.orgacs.org

The Wittig reaction is known to produce a higher proportion of cis-olefin linkages, while the Horner-Wadsworth-Emmons reaction favors the formation of trans-alkenes. acs.orgwikipedia.org In the case of poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)], the Wittig synthesis resulted in a polymer with approximately 35% trans-vinylene content, whereas the Wittig-Horner approach yielded a polymer with around 88% trans-vinylene linkages. acs.orgacs.org

This difference in the cis/trans ratio led to a noticeable variation in the UV-vis absorption spectra of the polymers in solution, with a difference in the maximum absorption wavelength (Δλmax) of about 19 nm between the cis-enriched and trans-enriched polymers. acs.orgacs.org However, their emission spectra were remarkably similar, both showing fluorescence at approximately 445 nm with a shoulder at around 471 nm in tetrahydrofuran (B95107) (THF) solution. acs.orgacs.org Interestingly, despite having comparable fluorescence quantum yields in solution, a thin film of the cis-enriched polymer exhibited significantly stronger fluorescence than a film of its trans-rich counterpart. acs.org

The synthesis of these PPV derivatives typically involves the reaction of this compound with a suitable comonomer, such as a diphosphonium salt or a diphosphonate ester of a xylylene derivative, in the presence of a strong base like potassium tert-butoxide. The butoxy side chains on the phenylene ring are essential for rendering the resulting polymers soluble in common organic solvents like THF and chloroform, which is a critical factor for their processability into thin films for device fabrication.

Table 1: Synthesis and Properties of Poly[(m-phenylenevinylene)-alt-(1,4-dibutoxy-2,5-phenylenevinylene)]

| Polymerization Method | Monomers | Resulting Polymer | trans-Vinylene Content (%) | UV-vis λmax (THF solution, nm) | Emission λem (THF solution, nm) |

| Wittig Reaction | This compound + m-Xylylene bis(triphenylphosphonium bromide) | cis-enriched copolymer | ~35 | 324, 384 | 445 (shoulder at 471) |

| Wittig-Horner Reaction | This compound + m-Xylylene bis(diethylphosphonate) | trans-enriched copolymer | ~88 | 332, 412 | 445 (shoulder at 471) |

Data sourced from Macromolecules, 2001, 34 (19), pp 6756–6760. acs.orgacs.org

Thiophene (B33073), Carbazole (B46965), and Other Heterocycle-Incorporated Polymers

The incorporation of heterocyclic aromatic rings, such as thiophene and carbazole, into polymer chains derived from this compound is a key strategy for tuning their electronic and optical properties. These heterocycles can act as electron-rich or electron-deficient units, influencing the polymer's band gap, charge transport characteristics, and luminescence.

Thiophene-Incorporated Polymers:

The synthesis of polymers containing both dibutoxy-substituted phenylene units and thiophene moieties can be achieved through various polycondensation reactions. While direct polymerization of this compound with thiophene-based comonomers is a feasible approach, much of the existing research has focused on analogous structures with different alkoxy substituents. For instance, the synthesis of a pentamer, 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene, was accomplished through a multi-step process involving Williamson etherification, bromination, and Suzuki coupling. researchgate.net This work highlights the utility of dialkoxybenzene derivatives in creating complex, thiophene-rich conjugated systems. The resulting material exhibited two distinct absorption bands in the UV-visible spectrum, corresponding to the π-π* transitions within the conjugated backbone. researchgate.net Such synthetic strategies are directly applicable to the use of this compound.

Another relevant study details the synthesis of donor-acceptor conjugated copolymers of aniline (B41778) and thiophene using an atmospheric pressure plasma jets copolymerization technique. ijsra.net While this method does not directly use the bromomethylated precursor, it demonstrates an innovative approach to creating heterocycle-incorporated polymers. The properties of the resulting thiophene-aniline copolymer (TAC) films, including their morphology and electrical resistance, were found to be dependent on the monomer blending ratio. ijsra.net

Carbazole-Incorporated Polymers:

Carbazole is another heterocycle of significant interest due to its excellent hole-transporting properties and thermal stability. Researchers have successfully synthesized carbazole-containing polymers using precursors analogous to this compound. For example, a series of electrochromic polymers were synthesized from a biscarbazole-containing derivative, which was itself prepared from 1,4-bis(bromomethyl)benzene (B118104) and carbazole. nih.gov The resulting homopolymer and its copolymers with bithiophene and other heterocycles were electrochemically deposited onto transparent conductive glass, and their electrochromic properties were investigated. nih.gov The incorporation of methylene (B1212753) groups in the polymer backbone was found to enhance the solubility of the resulting polymers. nih.gov

The following table summarizes the key findings from studies on polymers incorporating thiophene and carbazole units, which are analogous to those derivable from this compound.

| Polymer System | Synthetic Method | Key Findings |

| Thiophene-containing pentamer with dioctyloxybenzene core | Williamson etherification, bromination, Suzuki coupling | Successful synthesis of a complex conjugated system with distinct UV-vis absorption bands. researchgate.net |

| Thiophene-aniline copolymers (TAC) | Atmospheric pressure plasma jets copolymerization | Nanoparticle and nanofiber morphology; electrical resistance dependent on monomer ratio. ijsra.net |

| Carbazole-containing polymers and copolymers | Nucleophilic substitution followed by electropolymerization | Good film-forming properties and high transmittance changes, suitable for electrochromic devices. nih.gov |

These studies collectively demonstrate that the fundamental synthetic methodologies are well-established for creating thiophene- and carbazole-incorporated polymers from precursors structurally similar to this compound. The resulting materials exhibit a range of interesting properties that are tunable through the choice of comonomers and synthetic conditions.

Nanostructured Materials and Composites Employing Derived Polymers

The processability of polymers derived from this compound allows for their fabrication into various nanostructured forms, including nanoparticles and nanofibers. Furthermore, these polymers can be integrated with inorganic materials to create hybrid composites with enhanced functionalities.

Polymer Nanoparticles:

The formation of nanoparticles is a common strategy to control the morphology and improve the performance of conjugated polymers in various applications. For instance, thiophene derivative-loaded nanoparticles have been developed for biomedical applications. In one study, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which demonstrated enhanced antitumor activity compared to the soluble compound. researchgate.net While this research does not involve a polymer derived from our target precursor, it illustrates the potential of encapsulating active heterocyclic compounds within biocompatible polymer nanoparticles.

Polymer Nanofibers:

Electrospinning is a versatile technique for producing polymer nanofibers. Research has shown that PPV derivatives, which are structurally analogous to polymers synthesized from this compound, can be fabricated into nanofibers. One study reported the successful fabrication of core-shell structured nanofibers by coaxial electrospinning of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylene vinylene] (MEH-PPV) as the shell and polyvinylpyrrolidone (B124986) (PVP) as the core. researchgate.net This method overcomes the difficulty of directly electrospinning the conjugated polymer and results in highly fluorescent nanofibers. researchgate.net The production of blended electrospun fibers of poly(acrylonitrile) (PAN) and poly(ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) has also been demonstrated for neural applications, showcasing the versatility of electrospinning for creating functional nanofibrous materials from heterocyclic polymers. mdpi.com

The table below presents key research findings related to the fabrication of nanoparticles and nanofibers from relevant polymer systems.

| Nanostructure | Polymer System | Fabrication Method | Key Findings |

| Nanoparticles | Thiophene derivative in PLGA | Nanoprecipitation | Enhanced antitumor activity of the encapsulated compound. researchgate.net |

| Nanofibers | MEH-PPV (PPV derivative) and PVP | Coaxial electrospinning | Formation of uniform core-shell nanofibers with high fluorescence. researchgate.net |

| Nanofibers | PAN and PEDOT:PSS (thiophene derivative) | Electrospinning | Successful incorporation of a conductive polymer into a carrier polymer matrix. mdpi.com |

These findings suggest that polymers derived from this compound, likely to be soluble PPV derivatives, are excellent candidates for the fabrication of nanoparticles and nanofibers through established techniques like nanoprecipitation and electrospinning.

The creation of organic-inorganic hybrid composites allows for the combination of the desirable properties of both material classes, such as the processability and electronic properties of conjugated polymers and the robustness and stability of inorganic materials. The sol-gel process is a widely used method for preparing such composites. sigmaaldrich.com

Research into functional sol-gel composites has demonstrated the potential to create materials with tunable optical, electrical, and catalytic properties by embedding active species within a porous oxide matrix. sigmaaldrich.com For example, the improvement of interaction in a composite structure has been achieved by using a sol-gel functional coating on carbon fibers. sigmaaldrich.com While not directly using the target polymer, this illustrates the principle of using functional coatings to enhance the performance of composite materials.

More specifically, the incorporation of PPV derivatives into inorganic matrices has been explored. One study described the incorporation of a poly(2,5-dimethoxy-1,4-phenylene vinylene) (PDMoPV) derivative into a rubber-silica matrix prepared via a sol-gel process. researcher.life This resulted in flexible photoluminescent composite materials. researcher.life The synthesis of organic-inorganic hybrid fillers at the molecular level has also been reported, demonstrating the versatility of creating composite resins with tailored physical properties.

The following table summarizes relevant findings in the area of organic-inorganic hybrid composites.

| Composite System | Fabrication Method | Key Findings |

| Functional Sol-Gel Composites | Sol-Gel Process | Creation of materials with tunable optical and catalytic properties. sigmaaldrich.com |

| Carbon Fiber Reinforced Polymer with Sol-Gel Coating | Sol-Gel Coating | Improved interactions between fibers and epoxy resin. sigmaaldrich.com |

| PDMoPV (PPV derivative) in Rubber-Silica Matrix | Sol-Gel Process | Production of flexible and photoluminescent composite materials. researcher.life |

These examples strongly suggest that polymers derived from this compound could be effectively integrated into inorganic matrices, such as silica, using the sol-gel method to produce novel hybrid materials with combined optical, electronic, and mechanical properties.

Mechanistic and Theoretical Studies of 1,4 Dibutoxy 2,5 Bis Bromomethyl Benzene Reactivity

Reaction Mechanism Elucidation in Polymerization Processes

Currently, there is a lack of specific studies in the accessible scientific literature that elucidate the detailed reaction mechanisms of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene in polymerization processes.

Information regarding the specific roles of various catalysts and ligands in the polymerization of this compound is not available in the reviewed literature. Research on other monomers suggests that polymerization could proceed via mechanisms like Gilch or Wessling polymerization, but catalyst and ligand systems tailored for this monomer have not been documented.

A detailed analysis of the reaction kinetics and pathways for the polymerization of this compound is not present in the current body of scientific publications. Such studies would be essential to understand the rate of polymerization, the formation of intermediates, and potential side reactions, but this data is not available.

Computational Chemistry and Quantum Mechanical Approaches

Computational and quantum mechanical studies provide profound insights into molecular properties and reactivity. However, dedicated research applying these methods to this compound is not found in the surveyed literature.

While databases may contain basic computed properties, detailed electronic structure calculations (such as molecular orbital analysis, electron density distribution, and electrostatic potential maps) specifically for this compound have not been published.

There are no available theoretical studies that predict the reactivity and selectivity of this compound. Such predictions, often derived from methods like Density Functional Theory (DFT), would be invaluable for designing synthetic routes and understanding its behavior in polymerization reactions.

The scientific literature lacks models of the polymerization energetics and transition states for this compound. This type of modeling is critical for a fundamental understanding of the polymerization mechanism at a molecular level.

Structure-Reactivity Relationships in Aromatic Bromomethyl Compounds

The reactivity of aromatic bromomethyl compounds, such as this compound, is intricately governed by a combination of electronic and steric factors. The benzylic position of these molecules, where a bromomethyl group is attached to a benzene (B151609) ring, displays unique reactivity patterns due to the influence of the aromatic system. pearson.com This section explores the key structural features that dictate the reaction mechanisms and rates of these compounds.

The reactivity of benzylic halides is significantly enhanced compared to simple alkyl halides. pearson.com This is primarily due to the ability of the adjacent benzene ring to stabilize intermediates formed during nucleophilic substitution reactions. pearson.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, and the preferred pathway is determined by the substitution pattern on the aromatic ring and the reaction conditions.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reactivity of the bromomethyl groups. The two butoxy groups in this compound are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. This electron donation increases the electron density of the benzene ring and has a profound impact on the stability of any potential carbocation intermediate that may form during an S(_N)1 reaction. pearson.comkiku.dk

The stability of the benzylic carbocation is a key factor in S(_N)1 reactions. ru.nl The electron-donating butoxy groups can effectively delocalize the positive charge of the carbocation through resonance, thereby stabilizing it. kiku.dk This increased stability lowers the activation energy for the formation of the carbocation, making the S(_N)1 pathway more favorable, especially with weak nucleophiles or in polar protic solvents. ru.nl

| Substituent | Hammett Constant (σp) |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NO₂ | 0.78 |

This table presents Hammett constants for various para substituents, illustrating their electronic effects. A negative value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. nih.gov

The strong electron-donating nature of the butoxy groups in this compound would, therefore, be expected to significantly accelerate reactions proceeding through a carbocation intermediate.

Steric Effects:

In addition to electronic effects, steric hindrance can also influence the reactivity of the bromomethyl groups. In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. libretexts.org The presence of bulky substituents on the aromatic ring can hinder this backside attack, slowing down the rate of an S(_N)2 reaction. libretexts.orgreddit.com

In the case of this compound, the two butoxy groups and the other bromomethyl group are positioned ortho and para to each reacting bromomethyl group. The bulky butoxy groups, in particular, can create significant steric hindrance around the reaction centers. beilstein-journals.org This steric crowding would likely disfavor the S(_N)2 pathway, which requires a direct approach of the nucleophile to the benzylic carbon. libretexts.orgreddit.com

Therefore, the combination of strong electronic stabilization for an S(_N)1 intermediate and significant steric hindrance for an S(_N)2 attack suggests that this compound would predominantly react via an S(_N)1 mechanism.

Comparative Reactivity:

To further illustrate the structure-reactivity relationships, it is useful to compare the expected reactivity of this compound with other related aromatic bromomethyl compounds.

| Compound | Key Substituent Effects | Expected Dominant Mechanism |

| Benzyl (B1604629) bromide | Resonance stabilization of carbocation | S(_N)1 or S(_N)2 depending on conditions |

| 1,4-Bis(bromomethyl)benzene (B118104) | Two reactive sites, minimal electronic effect from the other CH₂Br group | S(_N)1 or S(_N)2 |

| This compound | Strong electron donation from butoxy groups, significant steric hindrance | S(_N)1 |

| 1,4-Dinitro-2,5-bis(bromomethyl)benzene | Strong electron withdrawal from nitro groups | S(_N)2 (if reaction occurs) |

This table provides a qualitative comparison of the expected reactivity and dominant reaction mechanisms for different aromatic bromomethyl compounds based on their substituent effects.

Emerging Research Directions and Prospective Academic Applications

Development of Next-Generation Functional Polymers

The primary application of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene in polymer chemistry lies in its use as a monomer for the synthesis of functional polymers, most notably poly(p-phenylene vinylene) (PPV) derivatives. The two bromomethyl groups are highly reactive and can undergo various polymerization reactions, while the butoxy side chains enhance the solubility and processability of the resulting polymers.

Dialkoxy-substituted benzenes are recognized as valuable intermediates in the creation of soluble poly(p-phenylene) and PPV materials, which have significant applications in the electronics industry. researchgate.net The synthesis of PPV and its derivatives often proceeds through precursor routes, which allow for the creation of high-molecular-weight polymers with well-defined structures. nih.govrsc.org The Gilch reaction, a type of base-induced polymerization, is a common method for synthesizing PPV derivatives from bis(halomethyl)benzene monomers. nih.gov

Research has shown that by copolymerizing monomers like this compound with other functionalized monomers, it is possible to create hyperbranched PPV derivatives. nih.gov These hyperbranched polymers exhibit improved solubility in common organic solvents and possess high molecular weights. nih.gov The introduction of specific substituents can also tune the electronic properties of the resulting polymers, such as their band gaps, making them suitable for applications in polymer solar cells as efficient acceptor materials. nih.gov

The table below summarizes the properties of some hyperbranched PPV copolymers synthesized using a monomer structurally similar to this compound, highlighting the potential for creating a diverse range of functional materials.

| Polymer | Monomer Ratio (A:B) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) |

| P1 | 1.5:1 | 1.2 x 10^6 | 1.5 x 10^6 |

| P2 | 4:1 | 1.1 x 10^6 | 1.4 x 10^6 |

| P3 | 9:1 | 1.0 x 10^6 | 1.3 x 10^6 |

| P4 | 3:1 | 1.3 x 10^6 | 1.6 x 10^6 |

| P5 | 6:1 | 1.2 x 10^6 | 1.5 x 10^6 |

| P6 | 9:1 | 1.1 x 10^6 | 1.4 x 10^6 |

Data adapted from a study on hyperbranched PPV derivatives. nih.gov

Integration into Advanced Supramolecular Assemblies

The structure of this compound also lends itself to the construction of advanced supramolecular assemblies. The benzene (B151609) core can participate in π-π stacking interactions, while the butoxy and bromomethyl groups can engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions can be harnessed to direct the self-assembly of the molecules into well-defined, higher-order structures.

Research on similar molecules, such as 1,4-disubstituted benzene derivatives, has demonstrated their ability to be encapsulated within flexible supramolecular capsules. rsc.org This highlights the potential for this compound to act as a guest molecule in host-guest systems, which have applications in areas such as sensing, catalysis, and drug delivery.

Furthermore, the study of the crystal structure of related compounds, like 1,4-Dibromo-2,5-dibutoxybenzene, reveals the presence of intermolecular halogen bonds (Br···O), which link the molecules into two-dimensional corrugated networks. researchgate.net This propensity for forming ordered structures in the solid state is a critical aspect for the design of crystalline materials with specific electronic or optical properties. The ability to form such organized assemblies is a key area of interest in supramolecular chemistry and materials science.

Exploration in Bio-Inspired and Environmentally Sustainable Polymer Systems

The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. mdpi.comresearchgate.net While direct applications of this compound in this area are still emerging, its potential as a building block for more sustainable polymer systems is being explored. The principles of green chemistry encourage the use of starting materials that can be incorporated into products that are themselves recyclable or biodegradable.

Biodegradable polymers can be derived from natural sources or synthesized to contain linkages, such as ester bonds, that are susceptible to microbial degradation. mdpi.comdiva-portal.org Research in this field is focused on developing new synthetic routes to polymers that can break down into harmless byproducts. diva-portal.org The versatility of this compound allows for its potential incorporation into copolyesters or other polymer architectures that are designed for biodegradability. The butoxy side chains could also be potentially derived from bio-based butanol, further enhancing the green credentials of the resulting polymers.

The development of bio-inspired polymers often involves mimicking the structures and functions of natural biological materials. echemi.com The self-assembly properties of molecules like this compound are reminiscent of the hierarchical organization found in biological systems. By understanding and controlling the non-covalent interactions that govern the assembly of these molecules, researchers can aim to create complex, functional materials with properties inspired by nature.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The study of this compound is inherently interdisciplinary, bridging the fields of organic chemistry, materials science, and engineering. Organic chemists are focused on the synthesis and modification of this monomer, as well as the development of new polymerization methods. rsc.orgnih.gov

Materials scientists are interested in the properties of the polymers and supramolecular assemblies derived from this compound. This includes characterizing their thermal, mechanical, electronic, and optical properties. researchgate.netresearchgate.net The goal is to understand the structure-property relationships that will enable the design of materials with specific functionalities.

Engineers, in turn, are focused on the application of these novel materials in various devices and technologies. For example, the development of soluble, high-performance PPV derivatives from monomers like this compound is directly relevant to the fabrication of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. nih.gov The ability to process these materials from solution is a significant advantage for large-area and low-cost manufacturing of electronic devices.

The collaborative efforts across these disciplines are crucial for advancing the development of next-generation materials based on this compound and realizing their full technological potential.

Q & A

Q. How is 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene synthesized, and what reaction conditions are critical for high yield?

The synthesis typically involves sequential functionalization of a benzene core. A common approach for analogous compounds (e.g., 1,4-dibromo derivatives) starts with radical bromination of 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux . For the dibutoxy variant, nucleophilic substitution of hydroxyl or halide groups with butoxy chains is required, followed by bromination at the methyl positions. Key parameters include:

Q. What crystallization methods yield pure polymorphs of brominated aromatic compounds?

Slow evaporation of chloroform or dichloromethane solutions at 4°C is effective for obtaining single crystals. For polymorph isolation:

- Use solvent-mediated conversion: Stir saturated solutions (e.g., ethanol) at room temperature for ≥1 week to favor thermodynamically stable forms .

- Avoid rapid cooling to prevent kinetic crystallization of metastable phases.

- Validate purity via X-ray powder diffraction (XRPD) to detect mixed phases .

Q. How can XRPD distinguish between polymorphs of this compound?

XRPD patterns are sensitive to crystal packing. For example:

- Form I (triclinic) : Characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3° (Cu Kα radiation).

- Form II (monoclinic) : Distinct reflections at 2θ = 10.2°, 17.6°, and 26.1°. Use temperature-dependent XRPD to monitor phase transitions (e.g., Form II → Form I at >135°C) . Calibrate with calculated patterns from single-crystal data to resolve overlapping peaks .

Advanced Research Questions

Q. How do DSC and thermal microscopy resolve contradictions in polymorphic melting behavior?

Differential Scanning Calorimetry (DSC) at variable heating rates (0.1–10°C/min) identifies kinetic vs. thermodynamic transitions:

- Form I : Melting peak at ~159.1°C (ΔHfus = 27.0 kJ/mol).

- Form II : Lower melting point (~155.7°C, ΔHfus = 32.1 kJ/mol) with broader signals due to solid-solid transitions . Thermal microscopy complements DSC by visualizing phase changes (e.g., Form II crystals brightening at 146–162°C before melting) .

Q. What experimental design determines the thermodynamic transition temperature between polymorphs?

Isothermal annealing at incremental temperatures (e.g., 130–140°C) reveals the crossover point:

- Below 135°C: Form II (denser) is stable.

- Above 135°C: Form I becomes dominant. Validate via repeated XRPD and DSC cycles. The calculated transition temperature (137.5°C) aligns with empirical data when using the equation:

Q. How do Br⋯Br halogen bonding interactions influence crystal packing and stability?

In Form I, Br⋯Br contacts (3.97–4.05 Å) form "type 2" interactions (C–Br⋯Br angles ~90° and 180°), creating layered structures stabilized by electrostatic complementarity. Form II exhibits similar layers but with alternate Br⋯Br geometries (3.82 Å intramolecular), leading to higher density and lower-energy packing . Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction strengths and predict relative stabilities .

Methodological Notes

- DSC Calibration : Use indium standards for temperature/enthalpy calibration. For overlapping thermal events, employ modulated DSC or peak deconvolution .

- XRPD Refinement : Rietveld analysis with software like TOPAS or GSAS improves phase quantification in mixed polymorphic systems .

- Synthesis Reproducibility : Monitor reaction progress via TLC or NMR to avoid byproducts (e.g., incomplete bromination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。